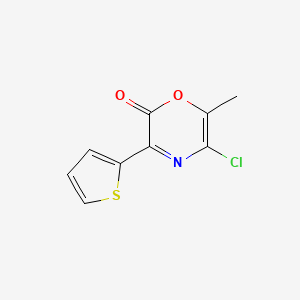
5-Chloro-6-methyl-3-(thiophen-2-yl)-2H-1,4-oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-methyl-3-(thiophen-2-yl)-2H-1,4-oxazin-2-one is a heterocyclic compound that features a unique combination of chlorine, methyl, and thiophene groups attached to an oxazinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-3-(thiophen-2-yl)-2H-1,4-oxazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorothiophene with methyl isocyanate in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran at elevated temperatures to facilitate the formation of the oxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-6-methyl-3-(thiophen-2-yl)-2H-1,4-oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazinone ring can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide can be used in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-6-methyl-3-(thiophen-2-yl)-2H-1,4-oxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mécanisme D'action
The mechanism by which 5-Chloro-6-methyl-3-(thiophen-2-yl)-2H-1,4-oxazin-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and oxazinone rings allows for interactions with various biomolecules, potentially leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-6-methyl-3-(phenyl)-2H-1,4-oxazin-2-one: Similar structure but with a phenyl group instead of a thiophene ring.
5-Chloro-6-methyl-3-(pyridin-2-yl)-2H-1,4-oxazin-2-one: Contains a pyridine ring instead of a thiophene ring.
5-Chloro-6-methyl-3-(furan-2-yl)-2H-1,4-oxazin-2-one: Features a furan ring in place of the thiophene ring.
Uniqueness
The presence of the thiophene ring in 5-Chloro-6-methyl-3-(thiophen-2-yl)-2H-1,4-oxazin-2-one imparts unique electronic and steric properties, making it distinct from its analogs
Propriétés
Numéro CAS |
142330-91-4 |
|---|---|
Formule moléculaire |
C9H6ClNO2S |
Poids moléculaire |
227.67 g/mol |
Nom IUPAC |
5-chloro-6-methyl-3-thiophen-2-yl-1,4-oxazin-2-one |
InChI |
InChI=1S/C9H6ClNO2S/c1-5-8(10)11-7(9(12)13-5)6-3-2-4-14-6/h2-4H,1H3 |
Clé InChI |
XAHAUCUWTQPTEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=O)O1)C2=CC=CS2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride](/img/structure/B15162997.png)
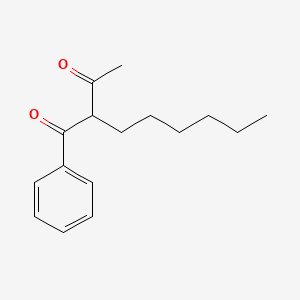
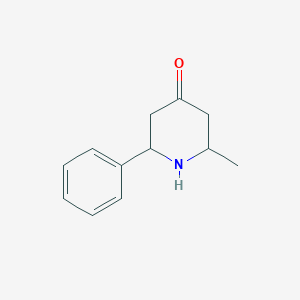
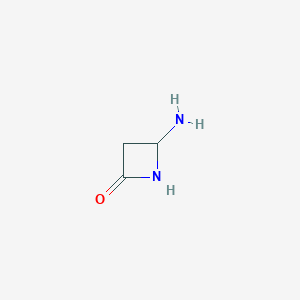
![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
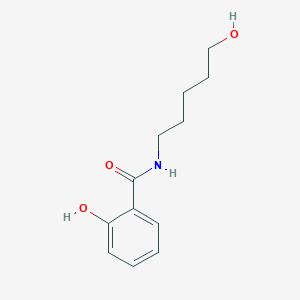
![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)
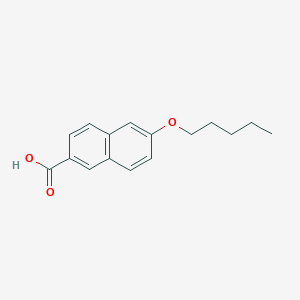
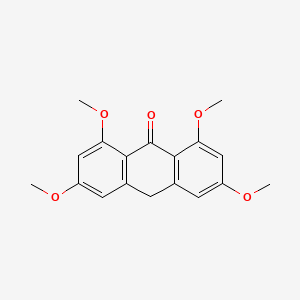
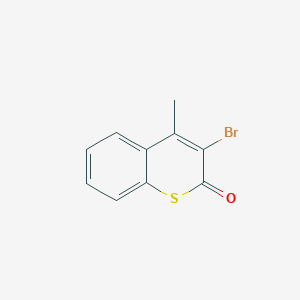


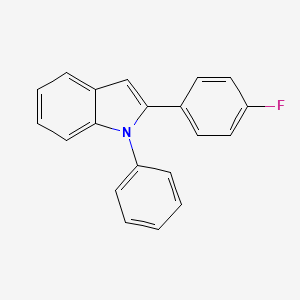
![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
